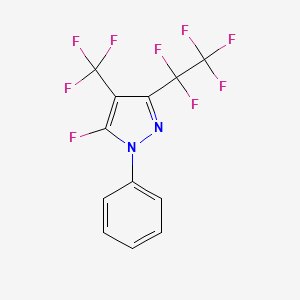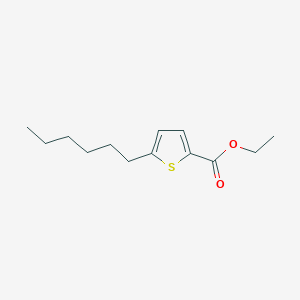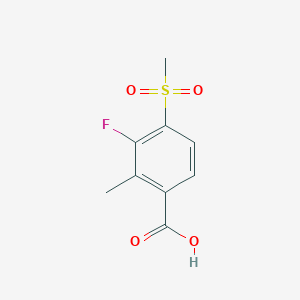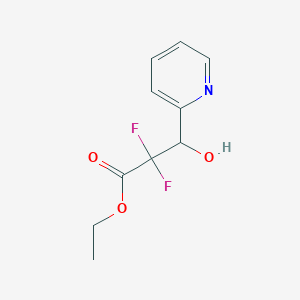
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene, also known as trifluoromethoxybenzene or TMB, is a chemical compound composed of a benzene ring with two chlorine atoms and three fluorine atoms attached. It is a colorless liquid with a sweet, chloroform-like odor and is soluble in organic solvents. TMB is used in organic synthesis, chemical research, and as a reagent in various scientific experiments. It has been found to possess a variety of biochemical and physiological effects, which are discussed in detail below.
Aplicaciones Científicas De Investigación
TMB is used in a variety of scientific applications, including organic synthesis and chemical research. It is often used as a reagent in chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used as a catalyst in the synthesis of polymers, and as a solvent in the production of dyes and pigments.
Mecanismo De Acción
TMB is believed to act as a Lewis acid, which is a type of chemical compound that can accept an electron pair from a Lewis base. This allows it to form a coordinate covalent bond with the Lewis base, which can then be used to facilitate a variety of chemical reactions.
Biochemical and Physiological Effects
TMB has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been found to cause an increase in the production of certain hormones, such as cortisol and adrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is non-toxic and non-flammable, making it safe to handle and store. Additionally, it is highly soluble in organic solvents, making it easy to use in a variety of reactions.
The main limitation of TMB is that it is not very stable when exposed to light or oxygen. Additionally, it can react with certain compounds, such as acids and bases, which can limit its usefulness in certain experiments.
Direcciones Futuras
Due to its biochemical and physiological effects, TMB has the potential to be used in the development of new drugs and treatments. Additionally, it could be used to develop new catalysts for organic synthesis, and as a reagent in the production of polymers and dyes. Additionally, it could be used to study the effects of Lewis acids on chemical reactions, and to explore new methods of synthesizing pharmaceuticals and other organic compounds. Finally, further research could be done to explore the potential of TMB as a therapeutic agent, and to further study its biochemical and physiological effects.
Métodos De Síntesis
TMB is produced through a process of nucleophilic substitution, where a halogen atom is replaced by a nucleophile. The most common method of producing TMB is by reacting 1,1-dichloro-2,2,2-trifluoroethane (also known as Freon-113) with a strong base, such as sodium hydroxide, in an aqueous solution. This reaction produces a solution of TMB and sodium chloride, which can then be separated through distillation.
Propiedades
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10,8(11,12)13)14-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSEJMNYYBNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

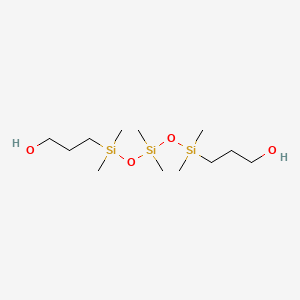
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)

